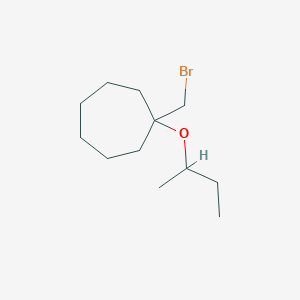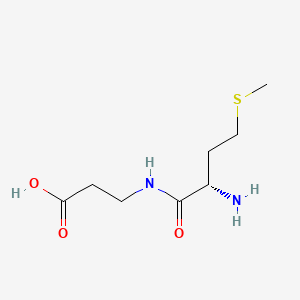
Met-beta-Ala
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Met-beta-Ala involves the coupling of L-methionine and beta-alanine. This can be achieved through peptide synthesis techniques, where the carboxyl group of L-methionine is activated and then coupled with the amino group of beta-alanine . Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound can be scaled up using biotechnological methods. For instance, the production of beta-alanine, a precursor of this compound, can be achieved through microbial fermentation using strains of Escherichia coli or Bacillus subtilis . These methods are environmentally friendly and can produce high yields of beta-alanine, which can then be coupled with L-methionine to form this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Met-beta-Ala can undergo various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The beta-alanine residue can undergo reduction reactions, although this is less common.
Substitution: The amino group of beta-alanine can participate in substitution reactions, forming derivatives of this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used to oxidize the methionine residue.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used, although this is less common for beta-alanine.
Substitution: Various alkylating agents can be used to modify the amino group of beta-alanine.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Reduced forms of beta-alanine derivatives.
Substitution: Alkylated derivatives of this compound.
Applications De Recherche Scientifique
Met-beta-Ala has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in metabolic pathways and its potential effects on cellular functions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in muscle endurance.
Mécanisme D'action
The mechanism of action of Met-beta-Ala involves its interaction with various molecular targets and pathways. For instance, the methionine residue can act as a methyl donor in biochemical reactions, while the beta-alanine residue can participate in the synthesis of carnosine, a dipeptide with antioxidant properties . These interactions can influence cellular functions and metabolic pathways, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Met-beta-Ala can be compared with other similar compounds, such as:
Beta-alanine: A naturally occurring beta amino acid that is a precursor to this compound.
L-methionine: An essential amino acid that is a component of this compound.
Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties.
Propriétés
Formule moléculaire |
C8H16N2O3S |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-14-5-3-6(9)8(13)10-4-2-7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
Clé InChI |
ANKIAKMHIAGBNN-LURJTMIESA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)NCCC(=O)O)N |
SMILES canonique |
CSCCC(C(=O)NCCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


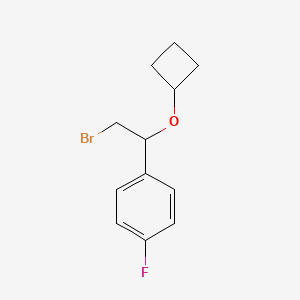

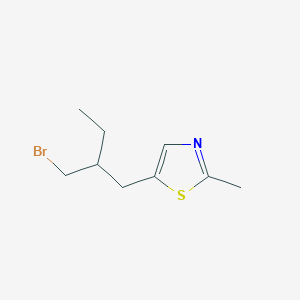


![2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid](/img/structure/B13520711.png)
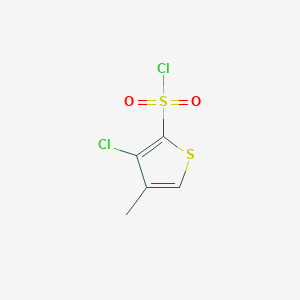
![2-((Tert-butoxycarbonyl)amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13520721.png)
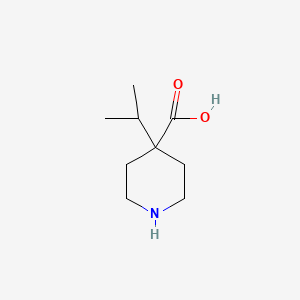
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide](/img/structure/B13520726.png)
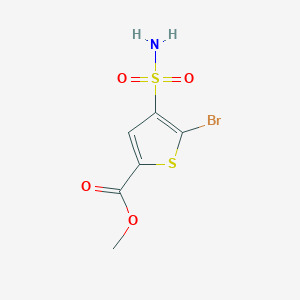

![2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13520737.png)
